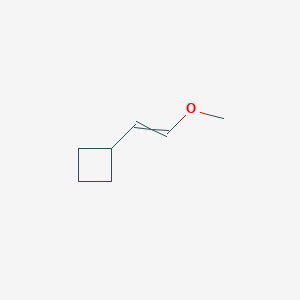
(2-Methoxyethenyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethenyl)cyclobutane is an organic compound that features a cyclobutane ring with a methoxyethenyl substituent Cyclobutanes are cyclic hydrocarbons with four carbon atoms arranged in a square-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethenyl)cyclobutane can be achieved through several methods. One common approach involves the [2 + 2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. This reaction can be catalyzed by light or specific catalysts to achieve the desired product . Another method involves the intramolecular ring closure of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale [2 + 2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethenyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxyethenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated cyclobutane derivatives .
Applications De Recherche Scientifique
(2-Methoxyethenyl)cyclobutane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Methoxyethenyl)cyclobutane involves its interaction with molecular targets through its reactive functional groups. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: A simple cyclic hydrocarbon with four carbon atoms.
Methoxyethene: An alkene with a methoxy group attached.
Cyclopentane: A five-membered cyclic hydrocarbon with similar reactivity
Uniqueness
This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
90253-03-5 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2-methoxyethenylcyclobutane |
InChI |
InChI=1S/C7H12O/c1-8-6-5-7-3-2-4-7/h5-7H,2-4H2,1H3 |
Clé InChI |
GXQKSVPQTBHNSQ-UHFFFAOYSA-N |
SMILES canonique |
COC=CC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


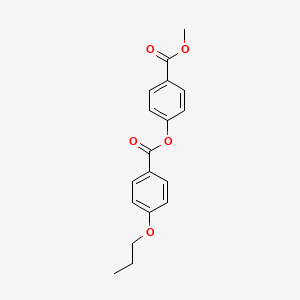
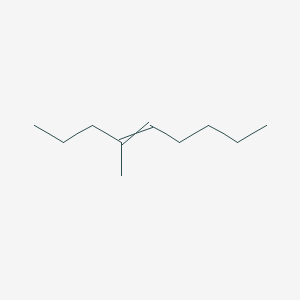
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)

![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
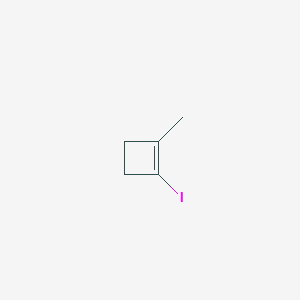
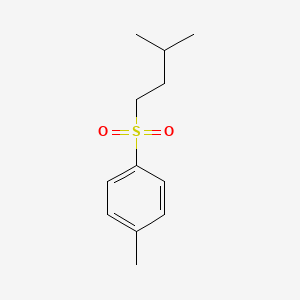
![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
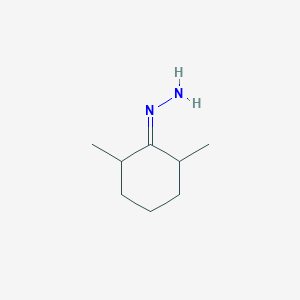
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
